N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group and a pyridazinyl acetamide moiety linked to a morpholine ring. The thiadiazole scaffold is known for its diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties . The morpholine substituent enhances solubility and bioavailability, while the cyclohexyl group may influence lipophilicity and target binding . Structural analysis of such compounds often employs crystallographic tools like SHELX for refinement and validation , though direct evidence for this specific compound’s structural determination is unavailable in the provided materials.
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3S/c25-15(19-18-21-20-17(28-18)13-4-2-1-3-5-13)12-24-16(26)7-6-14(22-24)23-8-10-27-11-9-23/h6-7,13H,1-5,8-12H2,(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJJFRQYDBOBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the morpholine and pyridazine rings via nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide exhibit significant biological activities:
Potential Therapeutic Applications
- Anti-inflammatory Effects : The thiadiazole ring is associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
- Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of related compounds:
-
Study on Thiadiazole Derivatives :
- Found that modifications in the thiadiazole ring can enhance anti-inflammatory activity.
- Suggested that the cyclohexyl group contributes to increased potency against specific inflammatory markers.
-
Pyridazine Moiety Research :
- Investigated the role of pyridazine derivatives in cancer therapy.
- Results indicated that compounds with morpholine substitutions exhibit improved efficacy against certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Motifs
The compound shares structural homology with several heterocyclic systems:
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives (e.g., Fig. 51 in ): These compounds exhibit a fused imidazole-thiadiazole system with acetamide substituents.
- Spiro-isoxazol-thiadiazole hybrids (e.g., Fig. 52 in ): These feature a spirocyclic isoxazole ring, conferring conformational rigidity absent in the target compound. The pyridazine-morpholine linkage in the latter may enhance interaction with polar binding pockets in biological targets .
Physicochemical and Pharmacological Properties
A hypothetical comparison based on structural analogs is outlined below:
- Thiadiazole Core : All compounds utilize the 1,3,4-thiadiazole ring, a pharmacophore associated with electron-deficient reactivity and hydrogen-bonding capacity. The target compound’s cyclohexyl group may improve membrane permeability compared to phenyl-substituted analogs .
- Morpholine-Pyridazine Linkage : Unique to the target compound, this motif likely enhances solubility and interaction with ATP-binding pockets in kinases, contrasting with the spiro-isoxazol system’s rigidity, which may limit target adaptability .
Research Findings and Limitations
- Kinase Inhibition Potential: The pyridazine-morpholine system resembles PI3K inhibitors (e.g., idelalisib), implying possible anticancer applications .
- Antimicrobial Activity : Thiadiazole derivatives often disrupt bacterial cell membranes; however, the target compound’s bulkier substituents may reduce this efficacy compared to smaller analogs .
Limitations :
- No experimental data (e.g., NMR, XRD) for the target compound are available in the provided evidence. Structural predictions rely on analogous systems.
- Pharmacokinetic and toxicity profiles remain speculative.
Biological Activity
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound featuring a thiadiazole ring and a pyridazinone moiety. Its unique structural characteristics contribute to its potential biological activities, which are of significant interest in medicinal chemistry.
Structural Features
The compound includes:
- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyridazinone Moiety : This contributes to the compound's pharmacological profile.
- Cyclohexyl Group : Enhances the lipophilicity and possibly the bioavailability of the compound.
Biological Activities
Research indicates that compounds containing thiadiazole and pyridazinone scaffolds exhibit a wide range of biological activities:
Antimicrobial Activity
The compound shows promising antimicrobial properties. Studies have indicated that derivatives of thiadiazole can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the morpholine group may enhance these effects through improved membrane permeability.
| Compound | Activity | Reference |
|---|---|---|
| Thiadiazole Derivatives | Antimicrobial against E. coli, S. aureus | |
| Pyridazinone Derivatives | Antifungal against Candida albicans |
Anticancer Potential
Thiadiazole derivatives have been recognized for their anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : A study on 2-amino-1,3,4-thiadiazole derivatives reported significant antimicrobial activity against Salmonella typhi and E. coli, with some compounds achieving zones of inhibition up to 19 mm at 500 μg/disk concentration .
- Structure–Activity Relationship (SAR) : Research has shown that modifications at specific positions on the thiadiazole ring can lead to enhanced activity against various pathogens, indicating a strong correlation between structure and biological efficacy .
The biological activity of this compound likely involves:
- Enzyme Inhibition : Interaction with enzymes critical for bacterial growth or cancer cell survival.
- Receptor Modulation : Binding to specific receptors that mediate inflammatory responses or cellular growth.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can its intermediates be characterized?
The synthesis typically involves multi-step reactions, including:
- Cyclization of thiadiazole intermediates : For example, refluxing 5-cyclohexyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in triethylamine (TEA) to form the thiadiazole-acetamide backbone .
- Morpholine substitution : Introducing the morpholin-4-yl group via nucleophilic substitution on a 6-oxopyridazine precursor under basic conditions .
- Characterization : Use H/C NMR to confirm regioselectivity and purity. X-ray crystallography (via SHELX software ) resolves stereochemical ambiguities, particularly for the (2E)-ylidene configuration.
Q. Which analytical techniques are critical for verifying the compound’s structural integrity?
- Spectroscopy : NMR (for H-bonding analysis in the morpholine-pyridazine moiety) and IR (to confirm C=O and C=N stretches) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns, ensuring no side products (e.g., decyclohexylated analogs) are present .
- Chromatography : HPLC with UV detection monitors reaction progress and purity (>95% for biological assays) .
Advanced Research Questions
Q. How can researchers optimize the cyclization step to improve yield and selectivity?
Key strategies include:
- Catalyst screening : Zeolite Y-H or DBU (1,8-diazabicycloundec-7-ene) enhances cyclization efficiency by stabilizing transition states in thiadiazole ring formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of the morpholine-pyridazine intermediate, reducing side reactions .
- Temperature control : Reflux at 150°C for 5 hours maximizes yield (up to 85%) while minimizing decomposition .
Q. How should researchers address discrepancies in bioactivity data across studies?
- Batch analysis : Compare purity profiles (HPLC) and confirm stereochemistry (via X-ray ) to rule out structural variations.
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times, as morpholine derivatives exhibit cell-type-dependent activity .
- Data validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to cross-verify results .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking studies : Software like AutoDock Vina models binding to kinase domains (e.g., PI3Kγ), leveraging the morpholine group’s hydrogen-bonding potential .
- MD simulations : Assess conformational stability of the cyclohexyl-thiadiazole moiety in lipid bilayers to optimize pharmacokinetics .
- ADMET prediction : Tools like SwissADME evaluate logP (target <3) and PSA (<140 Ų) to balance solubility and membrane permeability .
Methodological Guidance for Contradictory Findings
Q. How to resolve conflicting reports on the compound’s metabolic stability?
- In vitro assays : Compare microsomal stability (human vs. rat liver microsomes) to identify species-specific CYP450 metabolism .
- Isotope labeling : Use C-labeled acetamide groups to track metabolic pathways and identify unstable positions .
- Structural analogs : Test derivatives with fluorinated morpholine rings to block oxidative degradation .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Co-crystallization : Add fragment ligands (e.g., PEG 4000) to stabilize the pyridazine ring .
- Temperature gradients : Slow cooling (0.1°C/min) from 40°C to 4°C enhances crystal lattice formation .
- Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during data collection .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
